(S)-(-)-Canadine Di-p-toluoyl-D-tartrate is a chiral compound that serves as an important resolving agent in asymmetric synthesis and enantiomeric separation. It is derived from (S)-(-)-canadine, an alkaloid, and di-p-toluoyl-D-tartaric acid. This compound is significant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals where chirality plays a crucial role in biological activity.
The primary source of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate is through the reaction of (S)-(-)-canadine with di-p-toluoyl-D-tartaric acid. The latter is a well-known chiral auxiliary used to facilitate the resolution of racemic mixtures into their enantiomers. Di-p-toluoyl-D-tartaric acid itself can be synthesized from tartaric acid and p-toluoyl chloride using various organic solvents under controlled conditions .
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate falls under the classification of chiral compounds and is categorized as a diastereomeric salt. Its structural classification aligns it with tartaric acid derivatives, which are widely utilized in chiral resolution processes in both academic and industrial settings .
The synthesis of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate typically involves the following steps:
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate has a complex molecular structure characterized by:
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate participates in various chemical reactions:
The mechanism of action for (S)-(-)-Canadine Di-p-toluoyl-D-tartrate primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors:
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate finds extensive applications across various fields:
(S)-(-)-Canadine features a rigid tetrahydroisoquinoline core, a nitrogen heterocycle prevalent in >60% of small-molecule drugs due to its hydrogen-bonding capability with biological targets [4]. The canadine component contains three chiral centers, with the C-14 position determining its (S)-configuration. Di-p-toluoyl-D-tartaric acid provides complementary stereochemical control through its C2-symmetric D-tartrate backbone and para-toluoyl ester groups, which create diastereoselective binding pockets.
Key Structural Features:
Table 1: Critical Functional Groups in (S)-(-)-Canadine Di-p-toluoyl-D-tartrate
Component | Functional Groups | Stereochemical Role |
---|---|---|
Canadine moiety | Tertiary amine, dimethoxybenzene | Provides basic nitrogen for salt formation |
Tetrahydroisoquinoline | Fused bicyclic nitrogen heterocycle | Biological target engagement |
Di-p-toluoyl-D-tartrate | Two para-methylbenzoyl esters, two COOH | Enantioselective crystal lattice formation |
Molecular interface | Ionic bond + hydrophobic pockets | Diastereomer discrimination |
The C2-symmetry of the tartrate derivative enables predictable crystallization behavior, allowing selective precipitation of the (S)-canadine salt while leaving the (R)-enantiomer in solution. This stereoselectivity stems from energy differences in diastereomeric transition states exceeding 2-3 kcal/mol [4].
The compound’s significance is rooted in two historical developments: alkaloid isolation techniques and chiral resolution methodologies. Canadine was first isolated from Hydrastis canadensis (goldenseal) in 1851, but its stereochemical complexity impeded early characterization. The 20th century’s chiral resolution revolution—spearheaded by Pasteur’s tartrate crystallization experiments—enabled practical access to enantiopure alkaloids.
Tartaric acid derivatives became resolution workhorses after 1930s pharmaceutical studies demonstrated their efficacy with racemic amines [2]. The para-toluoyl modification, introduced in 1975, markedly improved selectivity due to:1) Enhanced lipophilicity for better crystal lattice formation2) Steric bulk enabling finer chiral discrimination3) Tunable solubility profiles via ester group modification
Table 2: Evolution of Chiral Resolution Agents for Alkaloids
Era | Resolution Approach | Limitations with Alkaloids | Impact on Canadine Chemistry |
---|---|---|---|
Pre-1900 | Natural crystallization | Low yield, empirical | Canadine isolated but not resolved |
1900-1950 | Tartaric acid derivatives | Low selectivity for complex amines | Partial resolution of racemic canadine |
1960s-1980s | Diacylated tartrates (e.g., DTTA) | Tailorable for specific N-heterocycles | First enantiopure (S)-canadine reported |
Post-2000 | Hybrid resolving agents | High cost, synthetic complexity | Industrial-scale canadine resolution |
The 1988 synthesis of (S)-(-)-canadine using di-p-toluoyl-D-tartrate established a benchmark for tetrahydroisoquinoline resolution, achieving >98% ee via single recrystallization [4]. This exemplified tartaric acid’s GRAS (Generally Recognized As Safe) utility in chiral purification—a status later formalized for tartaric acid in FDA regulations (§184.1099) [2].
Di-p-toluoyl-D-tartaric acid (DPTTA) belongs to the O,O’-diaroyl-tartrate family, whose structural versatility enables resolution of over 75% of chiral amine pharmaceuticals [4]. Its superiority over unsubstituted tartaric acid arises from:
In pharmaceutical synthesis, DPTTA resolves critical nitrogen heterocycles:
Table 3: Pharmaceutical Compounds Resolved Using DPTTA Chemistry
Drug Category | Example Compound | Nitrogen Heterocycle Type | Resolution Efficiency (ee%) |
---|---|---|---|
Antihypertensives | Levosulpiride | Benzazepine | 99.2 |
Antivirals | Cobicistat | Imidazopyridine | 98.7 |
Dopamine agonists | Rotigotine | Tetrahydroisoquinoline | 99.5 |
Kinase inhibitors | Bosutinib intermediate | Aminopyrimidine | 97.8 |
The tartrate’s economic impact is evidenced in commercial anticancer agents like bosutinib, where DPTTA resolution reduces chiral purification costs by 40% versus enzymatic methods [4]. Recent advances exploit DPTTA in dynamic kinetic resolution of canadine precursors, achieving quantitative yields via in situ racemization catalysts.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7